molecular formula C9H9NOS B14274988 Thiocyanic acid, 2-hydroxy-1-phenylethyl ester CAS No. 174257-03-5

Thiocyanic acid, 2-hydroxy-1-phenylethyl ester

Cat. No.: B14274988
CAS No.: 174257-03-5
M. Wt: 179.24 g/mol
InChI Key: JFWYLZYOEMWWLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 2-hydroxy-1-phenylethyl ester typically involves the reaction of 2-hydroxy-1-phenylethanol with thiocyanic acid or its derivatives. One common method is the reaction of 2-hydroxy-1-phenylethanol with potassium thiocyanate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2-hydroxy-1-phenylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under controlled temperature and pH conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

Thiocyanic acid, 2-hydroxy-1-phenylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-hydroxy-1-phenylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiocyanic acid, 2-hydroxy-1-phenylethyl ester is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical and biological properties. The hydroxy group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential biological activity .

Properties

CAS No.

174257-03-5

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(2-hydroxy-1-phenylethyl) thiocyanate

InChI

InChI=1S/C9H9NOS/c10-7-12-9(6-11)8-4-2-1-3-5-8/h1-5,9,11H,6H2

InChI Key

JFWYLZYOEMWWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)SC#N

Origin of Product

United States

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